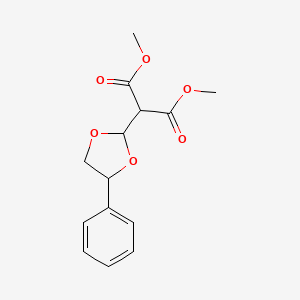

Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate

Description

Properties

Molecular Formula |

C14H16O6 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

dimethyl 2-(4-phenyl-1,3-dioxolan-2-yl)propanedioate |

InChI |

InChI=1S/C14H16O6/c1-17-12(15)11(13(16)18-2)14-19-8-10(20-14)9-6-4-3-5-7-9/h3-7,10-11,14H,8H2,1-2H3 |

InChI Key |

WXNBJSTYYAJTTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1OCC(O1)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate typically involves the reaction of 4-phenyl-1,3-dioxolane-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a solvent such as toluene or ethanol. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate serves as a versatile building block in organic synthesis. It is often utilized in the preparation of various biologically active compounds and complex natural products. For instance, it has been employed in the synthesis of marine metabolites and other pharmacologically relevant substances. Its structure allows for functionalization at multiple sites, facilitating the creation of intricate molecular architectures .

Catalytic Applications

The compound has also been used in catalytic reactions. For example, it is a nucleophile in palladium-catalyzed allylic substitutions, which are important for constructing chiral centers in pharmaceuticals. The ability to use dimethyl malonate derivatives as nucleophiles has been extensively documented, showcasing its role in developing new ligands for asymmetric catalysis .

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of this compound exhibit significant pharmacological activities. For instance, compounds derived from this malonate have been explored for their potential as modulators of neurotransmitter reuptake, which can be beneficial in treating conditions like depression and anxiety disorders . The ability to modify the dioxolane structure enhances its bioactivity and selectivity.

Case Studies

Several studies have highlighted the compound's efficacy in drug development:

- Study on Antidepressant Activity : A derivative of this compound was shown to have antidepressant-like effects in animal models, indicating potential for treating mood disorders .

- Neuroprotective Effects : Another study demonstrated that related compounds could protect neuronal cells from oxidative stress, suggesting their applicability in neurodegenerative disease therapies .

Materials Science

Applications in Nonlinear Optics

This compound has found applications in materials science, particularly in the field of nonlinear optics. It serves as a monomer for synthesizing phenylene–ethynylene oligomers, which are used to create materials with unique optical properties . This application is crucial for developing advanced materials for photonic devices.

Summary of Applications

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate diesters are versatile intermediates in organic synthesis. Below, we compare dimethyl 2-(4-phenyl-1,3-dioxolan-2-yl)malonate with structurally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analog: Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate

- Structure: Contains an isobenzofuranone (phthalide) ring fused to a benzene ring, with a malonate group at the 3-position.

- Synthesis : Prepared via a tandem aldol-lactonization reaction between methyl 2-acetylbenzoate and dimethyl malonate under basic conditions (KOH or K₂CO₃ in acetonitrile). Yields up to 89% are achieved with KOH due to its stronger basicity, which enhances carbanion formation .

- Reactivity : The malonate group enables further functionalization, such as decarboxylation to yield methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate under Krapcho conditions .

- Applications: Used in the synthesis of 3,3-disubstituted isoindolinones, which are pharmacologically relevant heterocycles .

Diethyl 2-(2-Phenylacetyl)malonate (CAS 20320-59-6)

- Structure : Features a phenylacetyl group attached to the malonate core.

- Synthesis : Alkylation of malonate esters with phenylacetyl derivatives.

- Reactivity : Serves as a key intermediate in synthesizing analgesics and antihypertensives. The phenylacetyl group enhances lipophilicity, aiding drug bioavailability .

- Applications : Widely used in medicinal chemistry for drug candidate diversification .

Dimethyl 2-(3-Nitro-2-pyridyl)malonate (CAS 173417-34-0)

- Structure : Contains a nitro-substituted pyridine ring.

- Synthesis: Derived from active methylene reactions with cyanopyridinium salts.

- Reactivity : The nitro group facilitates electrophilic substitutions or reductions to amines for further derivatization.

- Applications : Intermediate in agrochemicals and heterocyclic drug synthesis .

Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate

- Structure: Chromeno-pyridine fused system with amino and cyano substituents.

- Synthesis : Multicomponent reaction under mild conditions.

- Reactivity: The amino and cyano groups enable condensation or cyclization reactions.

- Applications: Potential use in fluorescent materials or kinase inhibitors .

Comparative Data Table

Key Differences and Implications

Synthetic Flexibility: The 1,3-dioxolane ring in the target compound may offer advantages in stereoselective synthesis compared to non-cyclic analogs like diethyl 2-(2-phenylacetyl)malonate. Cyclic acetals are often used to protect carbonyl groups or direct regioselectivity in nucleophilic additions . In contrast, isobenzofuranone-based malonates (e.g., dimethyl 2-(1-methyl-3-oxoisobenzofuran-1-yl)malonate) are more reactive toward lactonization and cyclization due to their fused aromatic system .

Reactivity and Stability :

- The electron-withdrawing nitro group in dimethyl 2-(3-nitro-2-pyridyl)malonate increases electrophilicity, enabling facile substitution reactions. This contrasts with the electron-rich 1,3-dioxolane system, which may stabilize adjacent carbocations or participate in ring-opening reactions .

Biological Relevance: Isoindolinones derived from dimethyl 2-(1-methyl-3-oxoisobenzofuran-1-yl)malonate exhibit bioactivity, suggesting that the target compound’s dioxolane ring could be modified to enhance drug-like properties, such as metabolic stability .

Biological Activity

Interactions with Biomolecules

Dimethyl 2-(4-phenyl-1,3-dioxolan-2-YL)malonate has been investigated for its potential biological activities and interactions with biomolecules. The compound's unique structure, which includes both a dioxolane ring and a malonate ester, contributes to its distinct chemical properties and reactivity. These structural features may play a role in its interactions with various biological targets.

Enzyme Inhibition

One area of interest is the compound's potential to inhibit certain enzymes. While specific data on enzyme inhibition by this compound is limited, similar compounds with dioxolane rings have shown promise in this area. For instance, some dioxolane derivatives have demonstrated inhibitory effects on enzymes involved in various biological processes .

| Enzyme | Inhibition (IC50) | Study Reference |

|---|---|---|

| SARS-CoV PLpro | Not determined | |

| Carbonyl reductase | Not determined | - |

| Cytochrome P450 | Not determined | - |

It's important to note that while the specific compound this compound has not been directly studied for these enzyme inhibitions, structurally similar compounds have shown potential in this area.

Potential Medical Applications

The biological activity of this compound has been explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Antiviral Activity

While direct studies on the antiviral activity of this compound are not available, research on similar compounds suggests potential in this area. For example, some dioxolane-containing compounds have shown activity against the SARS-CoV virus by inhibiting the PLpro enzyme .

Neuroprotective Effects

Some malonate derivatives have demonstrated neuroprotective effects in preclinical studies. While specific data for this compound is not available, its structural similarity to these compounds suggests potential for further investigation in this area.

Case Study: Structure-Activity Relationship

A study on structurally similar compounds provides insights into the potential biological activity of this compound. In this study, various derivatives were synthesized and tested for their inhibitory activity against SARS-CoV PLpro enzyme .

Key findings from this study include:

- The presence of a dioxolane ring contributed significantly to inhibitory potency.

- Removal of the dioxolane ring resulted in a ~3-fold decrease in potency.

- The position and type of substituents on the phenyl ring greatly influenced activity.

While these results are not directly applicable to this compound, they provide valuable insights into structure-activity relationships that could guide future research on this compound.

Q & A

Basic Research Questions

Q. What are the key experimental parameters for optimizing the synthesis of dimethyl 2-(4-phenyl-1,3-dioxolan-2-yl)malonate?

- Methodological Answer: Synthesis optimization requires systematic variation of reaction conditions. For example, solvent polarity (e.g., 1,2-dichloroethane or toluene), temperature (70–135°C), and base selection (e.g., N,N-diisopropylethylamine) significantly impact yield and purity . Catalytic acids like p-toluenesulfonic acid can accelerate cyclocondensation reactions, while inert atmospheres (nitrogen) prevent oxidation . Post-reaction purification via fractional distillation or flash chromatography (using silica gel and methylene chloride/ethyl acetate gradients) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

- Methodological Answer:

- X-ray crystallography resolves molecular geometry, dihedral angles (e.g., 50.03° between aromatic rings), and disorder in ester groups (occupancy ratios of 0.62/0.38) .

- NMR spectroscopy identifies proton environments (e.g., α-hydrogens adjacent to electron-withdrawing ester groups) and confirms functional group integrity .

- LCMS validates molecular weight (e.g., C15H18O4; m/z 278.3) and monitors reaction progress .

Advanced Research Questions

Q. How do electronic and steric effects influence the regioselectivity of alkylation reactions involving dimethyl malonate derivatives?

- Methodological Answer: The electron-withdrawing ester groups increase α-hydrogen acidity, facilitating enolate formation. Steric hindrance from substituents (e.g., 4-phenyl-1,3-dioxolan-2-yl) directs alkylation to less hindered sites. For example, bulky electrophiles favor alkylation at the less substituted α-position . Computational studies (DFT) can model charge distribution and predict reactivity trends by analyzing frontier molecular orbitals .

Q. What experimental strategies address crystallographic disorder in dimethyl malonate derivatives during X-ray analysis?

- Methodological Answer: Disorder in ester groups (e.g., partial occupancy of C atoms) is managed by refining anisotropic displacement parameters and applying restraints during structure solution. Low-temperature data collection (293 K) reduces thermal motion artifacts. Multi-conformer models and occupancy ratio adjustments (e.g., 0.62:0.38) improve R-factor convergence .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer:

- Phase 1: Determine physicochemical properties (logP, hydrolysis rates) to model environmental partitioning .

- Phase 2: Conduct biodegradation assays (OECD 301) under aerobic/anaerobic conditions to identify transformation products .

- Phase 3: Use split-plot experimental designs (as in agricultural studies) to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) across trophic levels .

Key Research Recommendations

- Mechanistic Studies: Use isotopic labeling (e.g., <sup>13</sup>C) to trace reaction pathways in alkylation/condensation reactions .

- Computational Modeling: Apply DFT to predict regioselectivity and transition states in nucleophilic substitutions .

- Ecotoxicology: Integrate high-throughput screening (HTS) to assess acute/chronic toxicity in aquatic ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.